molecular formula C15H13F3N2O B2620159 N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide CAS No. 2411291-41-1

N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide

Cat. No. B2620159
CAS RN: 2411291-41-1
M. Wt: 294.277
InChI Key: LPEWLPKAQJHHBY-UHFFFAOYSA-N
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Description

N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide, commonly known as TFEA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFEA is a potent and selective inhibitor of the enzyme tryptophan hydroxylase (TPH), which is responsible for the synthesis of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. In

Mechanism of Action

TFEA acts as a competitive inhibitor of N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide, binding to the active site of the enzyme and preventing the conversion of tryptophan to 5-hydroxytryptophan, the precursor of serotonin. This results in a decrease in serotonin levels in the brain, which has been shown to have a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
TFEA has been shown to have a variety of effects on the brain and behavior. In animal models, TFEA has been shown to decrease serotonin levels in the brain, resulting in decreased anxiety-like behavior and increased aggression. TFEA has also been shown to increase dopamine levels in the brain, which may contribute to its anti-depressant and anti-anxiety effects. TFEA has also been shown to have anti-tumor activity in vitro, although the mechanism of action for this effect is not well understood.

Advantages and Limitations for Lab Experiments

TFEA is a valuable tool for studying the role of serotonin in various physiological and pathological processes, such as depression, anxiety, and addiction. Its potency and selectivity for N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide make it a valuable tool for studying the effects of serotonin depletion in the brain. However, TFEA has some limitations as well. Its effects on other neurotransmitter systems, such as dopamine, may complicate the interpretation of results. Additionally, TFEA has poor solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on TFEA. One area of interest is the development of more potent and selective N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide inhibitors for use in research and potential therapeutic applications. Another area of interest is the investigation of the anti-tumor activity of TFEA and its potential use in cancer therapy. Finally, the effects of TFEA on other neurotransmitter systems, such as dopamine and norepinephrine, warrant further investigation to better understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of TFEA involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-(Trifluoromethyl)aniline with ethyl bromoacetate to form 2-(Trifluoromethyl)phenylacetic acid ethyl ester. This intermediate is then reacted with sodium hydride and 3-bromo-1-propyne to form TFEA. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

TFEA has been extensively studied for its potential applications in the field of neuroscience. N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide is the rate-limiting enzyme in the synthesis of serotonin, and its inhibition by TFEA results in a decrease in serotonin levels in the brain. This makes TFEA a valuable tool for studying the role of serotonin in various physiological and pathological processes, such as depression, anxiety, and addiction. TFEA has also been shown to have anti-tumor activity in vitro, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c1-2-5-13(21)19-9-8-11-10-6-3-4-7-12(10)20-14(11)15(16,17)18/h3-4,6-7,20H,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEWLPKAQJHHBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCCC1=C(NC2=CC=CC=C21)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide

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